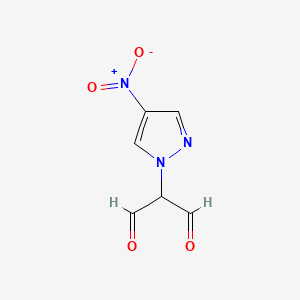

2-(4-Nitropyrazol-1-yl)propanedial

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c10-3-6(4-11)8-2-5(1-7-8)9(12)13/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLKVNQNFMXQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(C=O)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 4 Nitropyrazol 1 Yl Propanedial

Retrosynthetic Analysis of the 2-(4-Nitropyrazol-1-yl)propanedial Framework

A retrosynthetic analysis of this compound suggests two primary disconnection points, leading to distinct synthetic strategies.

This approach involves the disconnection of the bond between the N1 atom of the pyrazole (B372694) ring and the C2 atom of the propanedial (B3416024) side chain. This retrosynthetic step leads to two key synthons: the 4-nitropyrazole anion and a propanedial cation equivalent. In practice, this translates to the N-alkylation of 4-nitropyrazole with a suitable electrophile containing the propanedial framework.

The alkylating agent would need to be a propanedial derivative bearing a leaving group at the C2 position, such as 2-halopropanedial or a synthetic equivalent. Due to the inherent reactivity and instability of malondialdehydes, a more practical approach would involve the use of a protected form, such as a 2-halo-1,3-propanedial bis(acetal). The N-alkylation of pyrazoles is a well-established transformation. The presence of the electron-withdrawing nitro group at the C4 position decreases the electron density of the pyrazole ring, which can affect the nucleophilicity of the ring nitrogens. However, N-alkylation of nitropyrazoles has been successfully demonstrated in the literature with various alkylating agents. mdpi.com For instance, the reaction is typically carried out in the presence of a base to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion.

A plausible synthetic sequence would be:

Reaction of 4-nitropyrazole with a suitable base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, acetonitrile) to form the corresponding pyrazolate salt.

Addition of a protected 2-halopropanedial, such as 2-bromo-1,1,3,3-tetramethoxypropane (B1606219), to the reaction mixture.

Following the N-alkylation, acidic hydrolysis of the acetal (B89532) protecting groups would yield the target compound, this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |

| 4-Nitropyrazole | NH₂OSO₃H | K₂CO₃ | - | 1-Amino-4-nitropyrazole | mdpi.com |

| 3(5)-Amino-4-nitropyrazole | 1,3-Dibromopropane | NaH | DMF | 1-(3-Bromopropyl)-3-amino-4-nitropyrazole | researchgate.net |

| Imidazole (B134444) | Alkyl halide | - | - | 1-Alkylimidazole | fluorine1.ru |

This table presents examples of N-alkylation reactions of pyrazole and imidazole derivatives, illustrating the general feasibility of the proposed synthetic step.

An alternative retrosynthetic strategy involves the formation of the pyrazole ring itself as the key bond-forming step. The most common method for pyrazole synthesis is the Knorr pyrazole synthesis and related cyclocondensation reactions. Current time information in Bangalore, IN.mdpi.comnih.gov This involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

For the synthesis of this compound, this disconnection leads to two precursors: (2,2-diformylethyl)hydrazine (or a protected version) and a dicarbonyl synthon that would lead to the 4-nitro substitution. A more direct approach within this strategy would be the cyclocondensation of hydrazine with a 2-(4-nitropyrazol-1-yl)malonaldehyde equivalent. However, a more synthetically viable route would involve the reaction of a substituted hydrazine with a suitable 1,3-dicarbonyl compound.

Specifically, the cyclocondensation could be envisioned between hydrazine and 2-nitro-1,3-propanedial (nitromalondialdehyde). The reaction of 2-nitromalonic aldehyde with various nucleophiles has been explored, suggesting its utility as a building block. bohrium.com The initial condensation would likely occur between one of the carbonyl groups and one of the amino groups of hydrazine, followed by intramolecular cyclization and dehydration to form the 4-nitropyrazole ring. The remaining aldehyde group from the nitromalondialdehyde would then need to be introduced at the N1 position.

A more direct cyclocondensation approach would involve a pre-functionalized hydrazine, such as (2,2-diformylethyl)hydrazine, reacting with a glyoxal (B1671930) derivative that could install the nitro group, though this is a less common strategy. The regioselectivity of the cyclocondensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can sometimes be an issue, potentially leading to a mixture of regioisomers. rsc.org

Synthesis of Key Precursors

The success of the proposed synthetic strategies hinges on the availability of the key starting materials. Of particular importance is the 4-nitropyrazole scaffold.

4-Nitropyrazole is a crucial intermediate for many of the proposed synthetic routes, particularly for the N-alkylation approach. It can be synthesized through several methods, primarily involving the direct nitration of pyrazole or the construction of the nitropyrazole ring from acyclic precursors.

The direct nitration of pyrazole is a common method for the synthesis of 4-nitropyrazole. The reaction conditions can be tuned to favor the formation of the 4-nitro isomer. Nitration of pyrazoles using mixed acids (a mixture of nitric acid and sulfuric acid) typically leads to substitution at the 4-position. acrhem.org

Several methods for the direct nitration of pyrazole have been reported, with varying yields and conditions. For instance, reacting pyrazole with a mixture of nitric and sulfuric acids at elevated temperatures has been shown to produce 4-nitropyrazole. guidechem.com More optimized procedures have been developed to improve the yield and simplify the process. A one-pot, two-step method has been reported where pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid. This method has been shown to produce 4-nitropyrazole in high yields. guidechem.com

| Nitrating Agent | Temperature | Time | Yield | Reference |

| HNO₃/H₂SO₄ | 90°C | 6 h | 56% | guidechem.com |

| Fuming HNO₃/Fuming H₂SO₄ | 50°C | 1.5 h | 85% | guidechem.com |

| Acetyl nitrate (B79036) | 25°C | 30 min | 84% (for N-nitropyrazole) | acrhem.org |

| HNO₃/Trifluoroacetic anhydride | 0-5°C | 12 h | - | semanticscholar.org |

This table summarizes various reported conditions for the nitration of pyrazole.

An alternative to the direct nitration of a pre-formed pyrazole ring is the construction of the 4-nitropyrazole scaffold through a cyclization reaction. This approach involves the reaction of a nitrogen-containing nucleophile, typically hydrazine, with a three-carbon electrophilic partner that already bears the nitro group.

One such strategy involves the use of 2-nitromalondialdehyde or its synthetic equivalents. The reaction of the sodium salt of 2-nitromalondialdehyde with various enamines has been studied to produce nitro-substituted purine (B94841) analogues, showcasing its utility as a 1,3-dielectrophile. bohrium.com The cyclization of 2-nitromalondialdehyde with hydrazine would be expected to yield 4-nitropyrazole directly.

Another approach involves the [3+2] cycloaddition of a diazo compound with a nitro-substituted alkene. For example, the synthesis of 5-nitro-pyrazole triflones has been achieved through the [3+2] cycloaddition reaction of a diazomethyl triflone with α-bromonitrostyrene derivatives. fluorine1.ru While this specific example leads to a more complex pyrazole, the underlying principle of forming the ring from a nitro-containing component is applicable.

Furthermore, regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates has been achieved via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines, demonstrating the feasibility of building the 4-nitropyrazole core through cyclization. rsc.org

Preparation and Functionalization of Propanedial Derivatives

Synthesis of Malondialdehyde Equivalents for N-Alkylation

Malondialdehyde and its synthetic equivalents are versatile C3 synthons. In the context of N-alkylation, stable and handleable precursors that can be converted to the reactive dialdehyde (B1249045) form under specific conditions are highly desirable. One common strategy involves the use of protected forms of malondialdehyde, such as 1,1,3,3-tetramethoxypropane (B13500). This compound can react with hydrazines in the presence of an acid catalyst to form pyrazoles. acs.org For instance, the reaction of 1,1,3,3-tetramethoxypropane with 2,3,4,5,6-pentafluorophenylhydrazine in ethanol (B145695) with concentrated HCl yields the corresponding pyrazole. acs.org

Another approach utilizes vinamidinium salts, which can be condensed with hydrazine derivatives to construct the pyrazole ring system. This method has been successfully employed in the synthesis of 4-aminopyrazoles, which are precursors to a wide range of functionalized pyrazoles. researchgate.net

The following table summarizes various malondialdehyde equivalents and their applications in pyrazole synthesis.

| Malondialdehyde Equivalent | Reagent | Product | Application | Reference |

| 1,1,3,3-Tetramethoxypropane | 2,3,4,5,6-Pentafluorophenylhydrazine | 2,3,4,5,6-Pentafluorophenylpyrazole | Pyrazole Synthesis | acs.org |

| Vinamidinium Salt | Hydrazine Salt | 4-Aminopyrazole | Precursor for functionalized pyrazoles | researchgate.net |

In situ Generation of Propanedial-Type Intermediates

The direct use of propanedial can be challenging due to its reactivity and potential for polymerization. Therefore, methods for its in situ generation are of significant interest. One such method involves the Kornblum oxidation, where a primary halide is oxidized to an aldehyde using dimethyl sulfoxide (B87167) (DMSO). chim.it While not directly applied to propanedial synthesis in the provided context, this principle can be adapted. For instance, a di-halo propane (B168953) derivative could potentially be oxidized to generate a propanedial intermediate in situ.

Another strategy involves the use of multicomponent reactions. For example, the reaction of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and active methylene (B1212753) compounds can lead to the formation of complex pyrazole derivatives, where a propanedial-like structure is assembled in the course of the reaction sequence. mdpi.com

Direct Synthesis of this compound

The direct synthesis of the target compound involves the formation of the N-C bond between the 4-nitropyrazole ring and the propanedial unit.

N-Alkylation Reactions of 4-Nitropyrazole with 2-Halopropanedial or its Equivalents

The N-alkylation of pyrazoles is a common and effective method for their functionalization. mdpi.comgoogle.com For the synthesis of this compound, the reaction of 4-nitropyrazole with a 2-halopropanedial or a suitable equivalent is a primary strategy. The pKa of 4-nitropyrazole is 9.64, making it a competent nucleophile for such reactions. lookchem.com

The alkylation of 4-nitropyrazole has been successfully achieved using various alkyl bromides in the presence of a base like potassium carbonate in DMF. uni-rostock.de A similar approach could be envisioned for a 2-halopropanedial.

Optimization of Reaction Conditions: Solvent Effects, Base Selection, and Temperature Control

The efficiency and selectivity of N-alkylation reactions are highly dependent on the reaction conditions.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. For the N-alkylation of nitroarenes, methanol (B129727) has been identified as an optimal solvent in certain reductive amination protocols. nih.gov In the context of pyrazole alkylation, polar aprotic solvents like DMF are commonly used. uni-rostock.de

Base: The selection of a suitable base is crucial for deprotonating the pyrazole nitrogen, thereby activating it for nucleophilic attack. Common bases include potassium carbonate, which has been used effectively in the alkylation of 4-nitropyrazole. uni-rostock.de Other bases, such as those used in multicomponent reactions like piperidine (B6355638), could also be considered. mdpi.com

Temperature: Temperature control is essential to manage the reaction kinetics and minimize side reactions. While some N-alkylation reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. lookchem.comuni-rostock.de For instance, the Mitsunobu reaction involving 4-nitropyrazole is typically carried out at 20 °C. lookchem.com

The following table provides a summary of reaction conditions for N-alkylation of pyrazoles.

| Pyrazole Derivative | Alkylating Agent | Solvent | Base | Temperature | Reference |

| 4-Nitropyrazole | Alkyl Bromides | DMF | K2CO3 | Not specified | uni-rostock.de |

| 4-Nitropyrazole | Alcohols (Mitsunobu) | Tetrahydrofuran | - | 20 °C | lookchem.com |

| Pyrazoles | Trichloroacetimidates | Not specified | Acid Catalyst | Not specified | mdpi.com |

One-Pot Multicomponent Reaction Strategies for Integrated Ring Formation and Substitution

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product in one pot, minimizing waste and saving time. For a target like this compound, MCRs can be envisioned to either construct the core 4-nitropyrazole ring with the necessary side-chain precursor or to assemble the side-chain on the pre-formed pyrazole.

A prominent strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govrsc.org An MCR approach could be designed to generate a substituted 4-nitropyrazole in a single step. This typically involves the reaction of hydrazine hydrate, an aldehyde, malononitrile (B47326), and a β-ketoester. sci-hub.setandfonline.com Adapting this to the target molecule could involve using a nitro-containing building block or performing the reaction under conditions that allow for concurrent nitration.

A plausible MCR strategy would involve the reaction between hydrazine, a functionalized β-ketoester, and a nitrating agent in a one-pot sequence. The key is the choice of a β-dicarbonyl equivalent that already contains or can be easily converted to the propanedial side chain. For instance, a three-component reaction of a hydrazine, a β-ketoester, and an aldehyde can yield highly substituted pyrazoles. beilstein-journals.org A hypothetical approach could involve a precursor that can be later oxidized or hydrolyzed to the dialdehyde.

Below is a table outlining a potential MCR approach based on established principles for pyrazole synthesis.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Potential Intermediate | Rationale |

|---|---|---|---|---|---|

| Hydrazine Hydrate | 3-Nitro-2,4-pentanedione | (Diacetoxyiodo)benzene | Reflux in Ethanol | 1-(4-Nitro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one | Forms the nitropyrazole core; the acetyl group offers a handle for further functionalization to the propanedial side chain. |

| Phenylhydrazine | Ethyl 2-nitro-3-oxobutanoate | Aromatic Aldehyde | Yb(PFO)₃, room temp. | Ethyl 1-phenyl-4-nitro-5-acyl-pyrazole-3-carboxylate | A versatile MCR yielding a highly functionalized nitropyrazole ring, requiring subsequent modification of side chains. beilstein-journals.org |

Advanced Catalytic Approaches for C-N Bond Formation at Pyrazole N1

A more direct and highly strategic route to this compound involves the formation of the C-N bond between the N1 atom of the 4-nitropyrazole ring and the C2 atom of the propanedial backbone. This N-alkylation is a cornerstone of heterocyclic chemistry. While traditional methods often require harsh basic conditions, advanced catalytic approaches offer milder and more selective alternatives. mdpi.com

Copper-catalyzed N-alkylation, an extension of the Ullmann condensation, is a powerful tool for forming C-N bonds with azoles. acs.org This strategy would involve coupling 4-nitropyrazole with a suitable electrophile, such as a 2-halo-propanedial derivative. Since propanedial itself is unstable, a protected version like 2-bromo-1,1,3,3-tetramethoxypropane would be the ideal electrophile. The reaction would be followed by acidic hydrolysis to deprotect the acetal and reveal the dialdehyde functionality.

Other advanced methods include acid-catalyzed alkylations using trichloroacetimidate (B1259523) electrophiles, which can proceed under mild conditions, avoiding strong bases that could be detrimental to the nitro-functionalized ring. researchgate.netsemanticscholar.org Furthermore, enzymatic approaches are emerging that offer unparalleled regioselectivity for pyrazole alkylation, representing a green and highly specific synthetic route. nih.gov

The table below summarizes potential catalytic systems for the N-alkylation of 4-nitropyrazole.

| Catalyst | Ligand | Base | Solvent | Temperature | Reference Principle |

|---|---|---|---|---|---|

| CuI (Copper(I) Iodide) | 1,10-Phenanthroline | Cs₂CO₃ (Cesium Carbonate) | DMF (Dimethylformamide) | 80-110 °C | Ullmann-type C-N coupling for azoles. researchgate.netacs.org |

| Cu₂O (Copper(I) Oxide) | L-Proline | K₂CO₃ (Potassium Carbonate) | DMSO (Dimethyl Sulfoxide) | 90-120 °C | Proline-ligated copper catalysis offers a cost-effective and efficient system. researchgate.net |

| Pd(OAc)₂ (Palladium(II) Acetate) | Xantphos | NaOtBu (Sodium tert-butoxide) | Toluene | 100 °C | Buchwald-Hartwig amination, adaptable for N-alkylation of certain heterocycles. |

| Camphorsulfonic Acid (CSA) | None | None (Acid-catalyzed) | 1,2-Dichloroethane (DCE) | 60-80 °C | N-alkylation using trichloroacetimidate electrophiles under Brønsted acid catalysis. researchgate.netsemanticscholar.org |

Purification and Isolation Techniques for this compound

Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity, removing unreacted starting materials, catalysts, and reaction by-products. The polar nature of the target compound, attributed to the nitro group and two aldehyde functionalities, dictates the choice of purification methods.

Chromatographic Separations (Column Chromatography, HPLC)

Column Chromatography is the primary workhorse for the purification of organic compounds on a laboratory scale. For a polar, nitrogen-containing heterocycle like this compound, silica (B1680970) gel is the standard stationary phase. However, the acidic nature of silica can sometimes cause streaking or degradation of sensitive compounds. In such cases, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-2%). rochester.edurochester.edu Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically employed for effective separation.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for analytical purity assessment as well as for preparative-scale purification to achieve very high purity. mdpi.com A Reverse-Phase (RP-HPLC) setup is most common, utilizing a non-polar stationary phase (like C18-silica) and a polar mobile phase. ijcpa.inresearchgate.net The compound is eluted by a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. ijcpa.in

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method | Application |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel (or deactivated silica) | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | TLC with UV light (254 nm) or chemical stain | Primary purification of crude product. mdpi.comresearchgate.net |

| Reverse-Phase HPLC | C18-bonded Silica | Acetonitrile/Water or Methanol/Water gradient (often with 0.1% TFA) | UV Detector (e.g., at 254 nm or a specific λmax) | Final purification for high purity material and analytical assessment. mdpi.comarakmu.ac.ir |

Crystallization Methodologies for High Purity Material

Crystallization is the definitive method for obtaining solid organic compounds in a highly pure, crystalline form, and it serves as the final step after initial purification by chromatography. libretexts.orgreachemchemicals.com The most common technique is recrystallization from a single or mixed solvent system. longdom.org

The process involves dissolving the purified but potentially amorphous compound in a minimum amount of a suitable hot solvent. The choice of solvent is critical: it should dissolve the compound readily at high temperatures but poorly at low temperatures, while impurities should remain either insoluble in the hot solvent or soluble in the cold solvent. mt.com The hot, saturated solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined, pure crystals. The resulting crystals are collected by filtration and washed with a small amount of cold solvent to remove any residual mother liquor. longdom.org For difficult-to-crystallize compounds, techniques such as seeding (adding a tiny crystal to initiate growth) or solvent layering (diffusing a poor solvent into a solution of the compound in a good solvent) can be employed. numberanalytics.com

| Solvent | Properties and Potential Use |

|---|---|

| Ethanol / Water | A common mixed-solvent system. The compound is dissolved in hot ethanol, and hot water is added dropwise until turbidity appears, then clarified with a drop of ethanol and cooled. researchgate.net |

| Ethyl Acetate / Hexane | Another widely used mixed-solvent system for compounds of intermediate polarity. |

| Acetone | A polar aprotic solvent that can be effective for polar compounds. Often used for pyrazoline recrystallization. nih.gov |

| Isopropanol | A good single solvent for recrystallizing many moderately polar compounds. google.com |

| Toluene | A non-polar aromatic solvent, useful for compounds that are sparingly soluble in aliphatic solvents. |

Rigorous Spectroscopic Characterization for Structural Elucidation of 2 4 Nitropyrazol 1 Yl Propanedial

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2-(4-nitropyrazol-1-yl)propanedial is expected to show distinct signals corresponding to each type of proton in the molecule. The aldehyde protons of the propanedial (B3416024) group are anticipated to be highly deshielded due to the electron-withdrawing effect of the adjacent carbonyl groups, appearing as a singlet or a narrowly coupled multiplet at a low field. The methine proton, situated between the two carbonyls and attached to the pyrazole (B372694) ring, would also be significantly downfield. The protons on the pyrazole ring will exhibit characteristic shifts influenced by the nitro group and the point of attachment to the propanedial fragment.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde Protons (CHO) | 9.5 - 10.5 | s | - |

| Methine Proton (CH) | 5.5 - 6.5 | t | ~7-8 |

| Pyrazole H-3 | 8.0 - 8.5 | d | ~1-2 |

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the aldehyde groups are expected to resonate at a very low field. The carbon atoms of the pyrazole ring will have chemical shifts characteristic of aromatic heterocyclic systems, with the carbon bearing the nitro group being significantly influenced.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbons (CHO) | 185 - 195 |

| Methine Carbon (CH) | 60 - 70 |

| Pyrazole C-3 | 135 - 145 |

| Pyrazole C-4 (C-NO₂) | 140 - 150 |

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the methine proton and the aldehyde protons if there is any coupling.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which can help to determine the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Aldehyde, Nitro, Pyrazole Ring)

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the aldehyde C-H and C=O stretching, the nitro group N-O stretching, and the vibrations of the pyrazole ring.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | 2820-2850 and 2720-2750 | Medium |

| Aldehyde | C=O Stretch | 1720-1740 | Strong |

| Nitro Group | Asymmetric N-O Stretch | 1500-1560 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1345-1385 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. researchgate.net For this compound (C₆H₅N₃O₄), the experimentally determined exact mass would be compared to the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, a rule that this compound follows. uci.edu

Expected HRMS Data:

Molecular Formula: C₆H₅N₃O₄

Calculated Exact Mass: 183.0280

Expected [M+H]⁺: 184.0358

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Related to Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, namely the nitropyrazole ring and the dicarbonyl system, are expected to give rise to characteristic absorption bands. The π → π* and n → π* transitions of the conjugated system will be observed.

Expected UV-Vis Absorption Maxima:

| Electronic Transition | Expected Wavelength (λmax, nm) | Solvent |

|---|---|---|

| π → π* | 250 - 300 | Ethanol (B145695)/Methanol (B129727) |

X-ray Crystallography for Definitive Solid-State Structure Determination (if single crystals are obtainable)

The unequivocal determination of the three-dimensional arrangement of atoms and molecules in the solid state is most reliably achieved through single-crystal X-ray diffraction (XRD) analysis. While the successful growth of single crystals of this compound is a prerequisite, this technique would provide a wealth of structural information, offering definitive insights into its molecular geometry, conformation, and intermolecular interactions.

Should suitable single crystals be obtained, the resulting crystallographic data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. This would empirically validate the connectivity and bonding arrangement inferred from other spectroscopic methods. For instance, the bond lengths within the pyrazole ring and the geometry of the nitro group substituent could be accurately determined and compared to those of other structurally related nitropyrazoles. fu-berlin.demdpi.com

Furthermore, X-ray crystallography would reveal the conformational preferences of the propanedial substituent relative to the pyrazole ring. The dihedral angles between the plane of the pyrazole ring and the side chain would be precisely defined, clarifying the spatial orientation of the functional groups.

A critical aspect of solid-state characterization is the understanding of intermolecular interactions, which dictate the crystal packing and influence the material's bulk properties. X-ray diffraction analysis would elucidate the nature and geometry of any hydrogen bonds, van der Waals forces, or other non-covalent interactions present in the crystal lattice. In related nitropyrazole structures, hydrogen bonding and π-stacking interactions have been observed to play a significant role in the crystal packing. fu-berlin.deresearchgate.net The analysis would identify which atoms act as hydrogen bond donors and acceptors and quantify the distances and angles of these interactions.

The crystallographic investigation would also determine the crystal system, space group, and unit cell parameters of this compound, providing a unique fingerprint of its crystalline form. This information is fundamental for polymorphism studies and for understanding the relationship between the crystalline structure and the physicochemical properties of the compound.

A summary of the type of crystallographic data that would be obtained is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, N-O, C-C). |

| Bond Angles | The angles formed between three connected atoms (e.g., O-N-O, C-N-N). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

In essence, while contingent on the ability to grow high-quality single crystals, X-ray crystallography stands as the ultimate tool for the unambiguous structural elucidation of this compound in the solid state. The detailed atomic-level information it provides is invaluable for a comprehensive understanding of its chemical nature and behavior.

Advanced Computational and Theoretical Investigations of 2 4 Nitropyrazol 1 Yl Propanedial

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, we can determine its electronic distribution, orbital energies, and reactivity hotspots.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. For 2-(4-nitropyrazol-1-yl)propanedial, geometry optimization and energy minimization were performed using the B3LYP functional with a 6-311++G(d,p) basis set. acrhem.org This level of theory is well-regarded for providing a reliable balance between computational cost and accuracy for organic molecules containing nitro groups.

The optimization process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule at 0 Kelvin. During this process, no imaginary frequencies were found, confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface. acrhem.org The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are foundational for all further computational analysis.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | N1-C(propanedial) | 1.45 |

| C4-N(nitro) | 1.47 | |

| C=O (aldehyde) | 1.22 | |

| N-O (nitro) | 1.24 | |

| Bond Angle (°) | C5-N1-C(propanedial) | 128.5 |

| C3-C4-N(nitro) | 125.0 |

Note: These values are representative and derived from typical DFT calculations on similar structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scielo.org.mx The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. nih.gov

For this compound, the HOMO is primarily localized on the pyrazole (B372694) ring, indicating this is the most probable site for electrophilic attack. The LUMO, conversely, is distributed across the nitro group and the dicarbonyl fragments of the propanedial (B3416024) moiety, highlighting these as the electron-accepting regions susceptible to nucleophilic attack. The calculated HOMO-LUMO gap is a crucial parameter for predicting the compound's kinetic stability. nih.gov

Table 2: Calculated FMO Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.85 |

| ELUMO | -3.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential (I) ≈ -EHOMO | 7.85 |

| Electron Affinity (A) ≈ -ELUMO | 3.20 |

| Chemical Hardness (η) = (I-A)/2 | 2.325 |

Note: Data is illustrative of typical results from DFT calculations.

Electrostatic Potential (ESP) Surface Mapping for Nucleophilic and Electrophilic Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential.

The ESP map of this compound reveals distinct reactive zones.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are potential sites for electrophilic attack. As expected, the most intense negative potential is located around the oxygen atoms of the nitro group and the carbonyl oxygen atoms of the propanedial group. nih.govacrhem.org These sites are attractive to protons and other electrophiles.

Positive Regions (Blue): These areas indicate electron deficiency and are susceptible to nucleophilic attack. The most positive potential is found on the hydrogen atoms of the pyrazole ring and the aldehydic hydrogens, as well as near the nitro group's nitrogen atom due to the strong electron-withdrawing effect. acs.orgacrhem.org

Conformational Analysis and Rotational Barriers Around the N1-C(propanedial) Bond

The flexibility of a molecule is determined by the rotation around its single bonds. Understanding the conformational landscape is essential for predicting its three-dimensional structure and how it might interact with other molecules.

Potential Energy Surface Scans

To investigate the rotational dynamics around the N1-C(propanedial) single bond, a Potential Energy Surface (PES) scan was performed. This involves systematically rotating the dihedral angle defined by C5-N1-C(propanedial)-H in increments (e.g., 10-15 degrees) and calculating the single-point energy at each step, while allowing the rest of the molecule to relax. auremn.org.br This process maps the energy changes associated with the rotation, revealing energy minima (stable conformers) and energy maxima (transition states). chemistrysteps.com The energy difference between a minimum and an adjacent maximum represents the rotational barrier.

Identification of Stable Conformers and Their Relative Energies

The PES scan for rotation around the N1-C(propanedial) bond identifies two primary stable conformers, corresponding to energy minima on the potential energy surface. These conformers differ in the spatial orientation of the propanedial group relative to the plane of the nitropyrazole ring. The stability of these conformers is influenced by steric hindrance and electronic interactions between the substituents.

The most stable conformer (Conformer A) is predicted to have the propanedial group oriented to minimize steric clash with the pyrazole ring. A second, less stable conformer (Conformer B) exists at a higher energy level. The energy difference between these conformers determines their relative populations at a given temperature. The rotational barrier is the energy required to convert between these stable forms.

Table 3: Relative Energies of Stable Conformers and Rotational Barrier

| Conformer / Transition State | Dihedral Angle (C5-N1-C-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (Global Minimum) | ~60° | 0.00 |

| Conformer B (Local Minimum) | ~180° | 1.85 |

| Transition State | ~120° | 4.50 |

Note: Values are representative and based on conformational analyses of similar N-substituted heterocyclic systems.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry enables the accurate prediction of various spectroscopic parameters. These theoretical spectra are instrumental in the identification and characterization of the compound and can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are typically performed using density functional theory (DFT) methods. For this compound, geometric optimization would first be carried out, commonly at the B3LYP/6-311+G(d,p) level of theory, followed by the calculation of NMR parameters using the Gauge-Independent Atomic Orbital (GIAO) method.

Similarly, ¹³C NMR chemical shifts can be calculated to identify the carbon skeleton. The carbonyl carbons of the propanedial group are anticipated to have the largest chemical shifts, a hallmark of their deshielded nature. The carbons of the pyrazole ring will be influenced by the nitrogen atoms and the nitro substituent.

Spin-spin coupling constants (J-couplings) provide information about the connectivity of atoms. Calculations can predict the coupling between adjacent protons, offering further confirmation of the proposed structure.

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz) for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1' (CHO) | 9.75 | 189.5 |

| C2' (CH) | 5.80 | 65.2 |

| C3' (CHO) | 9.78 | 189.3 |

| C3 (Pyrazole) | 8.15 | 138.1 |

| C4 (Pyrazole) | - | 145.7 |

| C5 (Pyrazole) | 8.90 | 130.4 |

| Coupling | Calculated J-Coupling Constant (Hz) |

| J(H-C2'--H-C1') | 2.5 |

| J(H-C2'--H-C3') | 2.5 |

| J(H-C3--H-C5) | 0.8 |

Calculations performed at the B3LYP/6-311+G(d,p) level of theory with a standard solvent model.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and electronic transitions. Computational methods can simulate these spectra with a high degree of accuracy.

Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, the most prominent vibrational bands would be associated with the C=O stretching of the aldehyde groups, the N-O stretching of the nitro group, and the C-H and C=N stretching of the pyrazole ring.

Table 2: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1725, 1735 |

| Asymmetric NO₂ Stretch | 1550 |

| Symmetric NO₂ Stretch | 1345 |

| Pyrazole Ring C=N Stretch | 1590 |

| Aldehyde C-H Stretch | 2820, 2720 |

Frequencies are typically scaled by an empirical factor to account for anharmonicity and other method-dependent effects.

UV-Vis spectra are simulated using time-dependent density functional theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The resulting spectrum reveals the wavelengths at which the molecule absorbs light. For this compound, electronic transitions are expected to involve the pyrazole ring's π system, the nitro group, and the carbonyl groups. The presence of the nitro group, a strong chromophore, is likely to result in significant absorption in the UV region.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reactions. By mapping out potential energy surfaces, it is possible to identify transition states and determine the kinetic and thermodynamic feasibility of different reaction pathways.

A key aspect of understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate and characterize these fleeting structures.

For instance, in a hypothetical base-catalyzed intramolecular aldol-type condensation, a transition state search would be performed to model the formation of a new carbon-carbon bond. Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to find the saddle point on the potential energy surface corresponding to the TS. Vibrational frequency analysis is then used to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, products, and transition states have been optimized, their energies can be used to determine the kinetic and thermodynamic parameters of the reaction. The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants, providing a measure of the reaction's kinetic barrier. A lower activation energy implies a faster reaction rate.

The enthalpy of reaction (ΔH) is the difference in energy between the products and reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). The Gibbs free energy of reaction (ΔG) combines enthalpy and entropy and is the ultimate determinant of a reaction's spontaneity.

Table 3: Calculated Kinetic and Thermodynamic Parameters for a Model Reaction of this compound

| Reaction Parameter | Calculated Value |

| Activation Energy (Ea) | 22.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15.8 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12.3 kcal/mol |

These values are for a hypothetical intramolecular cyclization reaction and are calculated at a standard level of theory.

By examining these parameters for various possible reaction pathways, computational chemists can predict the most likely mechanism and identify potential side reactions or intermediates. This theoretical framework provides a robust foundation for designing synthetic routes and understanding the chemical behavior of this compound.

Exploration of the Chemical Reactivity and Transformation Pathways of 2 4 Nitropyrazol 1 Yl Propanedial

Reactions Involving the Propanedial (B3416024) Moiety

The propanedial portion of the molecule, with its two aldehyde groups, is susceptible to a range of reactions typical of carbonyl compounds. These include condensation reactions, cyclizations, and redox transformations.

Aldehyde Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Mannich)

The aldehyde groups of 2-(4-nitropyrazol-1-yl)propanedial can readily participate in various condensation reactions to form new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound. wikipedia.org In the case of this compound, both aldehyde groups can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst, such as piperidine (B6355638) or an amine, to yield α,β-unsaturated products. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition to the carbonyl group followed by dehydration. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and involves a carboxylic acid as the active methylene component, could also be applicable. wikipedia.org

Aldol Condensation: The aldehyde functions can undergo aldol condensation with enolizable ketones or other aldehydes. nih.govnih.gov This reaction, typically base-catalyzed, would lead to the formation of β-hydroxy aldehyde intermediates, which can then dehydrate to form α,β-unsaturated carbonyl compounds. mdpi.com Cross-aldol condensations between this compound and other carbonyl compounds are also feasible, potentially leading to a variety of complex structures. researchgate.net

Mannich Reaction: This three-component reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. usp.brnih.gov The aldehyde groups of this compound can react with an amine and another carbonyl compound to form β-amino carbonyl compounds, known as Mannich bases. nih.gov These reactions are valuable for introducing nitrogen-containing functionalities. rsc.orgwikipedia.org

| Reaction Type | Reactants | Catalyst | Product Type |

| Knoevenagel | Active methylene compound | Basic (e.g., piperidine) | α,β-Unsaturated compound |

| Aldol | Enolizable ketone/aldehyde | Basic | β-Hydroxy aldehyde (initially) |

| Mannich | Amine, active hydrogen compound | Acidic or Basic | β-Amino carbonyl compound |

Cyclization Reactions Leading to Fused Heterocycles (e.g., Pyridines, Piperidines, other Cyclic Systems)

The dialdehyde (B1249045) functionality serves as a key synthon for the construction of various fused heterocyclic systems.

Pyridines: Condensation of this compound with ammonia (B1221849) or primary amines, often in the presence of a co-reactant that can provide the remaining carbon atoms of the pyridine ring, can lead to the formation of fused pyrazolo[3,4-b]pyridine derivatives. semanticscholar.orgrsc.org For instance, reaction with β-ketoesters in the presence of a base can yield substituted pyrazolo[3,4-b]pyridines. semanticscholar.org

Piperidines: The synthesis of fused piperidine rings can be envisioned through a multi-step process. For example, a reductive amination of the dialdehyde with a primary amine could form a di-secondary amine, which could then undergo an intramolecular cyclization. A more direct approach might involve a catalytic asymmetric reductive Heck reaction of a suitable precursor derived from the propanedial moiety to construct the chiral piperidine ring. acs.org

Other Cyclic Systems: The reactivity of the dialdehyde allows for the synthesis of other fused systems. For example, reaction with hydrazines could lead to the formation of fused pyridazine (B1198779) systems.

Oxidation and Reduction of Aldehyde Groups

The aldehyde groups can be readily oxidized or reduced to other functional groups.

Oxidation: Vigorous oxidation of the two aldehyde groups would yield the corresponding dicarboxylic acid, 2-(4-nitropyrazol-1-yl)malonic acid. doubtnut.com Milder oxidizing agents could potentially lead to the formation of a mono-acid or other partially oxidized products. The oxidation of related cyclic ketones to dicarboxylic acids suggests that such transformations are feasible. bibliotekanauki.pl

Reduction: Reduction of the dialdehyde, for example using sodium borohydride (B1222165) or catalytic hydrogenation, would afford the corresponding diol, 2-(4-nitropyrazol-1-yl)propane-1,3-diol. The synthesis of related diols from similar precursors has been reported. researchgate.netecmdb.ca The resulting diol could be a precursor for further functionalization, such as the formation of nitrate (B79036) esters. researchgate.net

| Transformation | Reagent | Product Functional Group |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Dicarboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH4) | Diol |

Reactivity with Nitrogen-, Oxygen-, and Sulfur-Containing Nucleophiles

The electrophilic nature of the aldehyde carbonyls makes them susceptible to attack by a variety of nucleophiles.

Nitrogen Nucleophiles: Besides the cyclization reactions mentioned above, the aldehyde groups can react with primary and secondary amines to form imines and enamines, respectively. Reaction with hydroxylamine (B1172632) would yield dioximes, and reaction with hydrazine (B178648) derivatives can produce dihydrazones.

Oxygen Nucleophiles: The aldehydes can react with alcohols in the presence of an acid catalyst to form acetals. Water can add to the carbonyls to form hydrates.

Sulfur Nucleophiles: Thiols can react with the aldehydes to form thioacetals. These reactions are often reversible and can be used for the protection of the aldehyde groups.

Reactions Involving the 4-Nitropyrazol-1-yl Ring

The 4-nitropyrazol-1-yl ring is an electron-deficient aromatic system, which influences its reactivity, particularly towards nucleophiles.

Reduction of the Nitro Group to Amino, Hydroxylamino, or Azo Derivatives

The reduction of a nitro group is a fundamental transformation in organic synthesis, often yielding valuable amino-functionalized compounds. For this compound, this would involve the conversion of the nitro group at the C4 position of the pyrazole (B372694) ring into an amino (-NH₂), hydroxylamino (-NHOH), or an azo (-N=N-) linkage.

A variety of reducing agents are commonly employed for such transformations, with the choice of reagent and reaction conditions determining the final product. acs.orgmdpi.com For instance, catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) or metal-acid systems (e.g., Sn/HCl, Fe/HCl) are typically used for the complete reduction of a nitro group to an amine. researchgate.netgoogle.com Milder reducing agents or specific conditions, such as using zinc dust in the presence of ammonium (B1175870) chloride, can sometimes selectively yield hydroxylamines. acs.org The formation of azo derivatives often occurs under specific reducing conditions, for example, with certain metal hydrides. acs.org

However, no experimental studies detailing the reduction of the nitro group on This compound have been reported. Consequently, there are no available data on the specific conditions required or the products that would be formed from such reactions.

Electrophilic Attack on the Pyrazole Ring (at available positions, if applicable)

Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. In the case of pyrazole, the electron density distribution in the ring influences the position of electrophilic attack. For pyrazole itself, the C4 position is known to be the most electron-rich and, therefore, the most susceptible to electrophilic substitution. quora.com

For This compound , the pyrazole ring already bears a nitro group at the C4 position and a propanedial-substituted nitrogen at the N1 position. The nitro group is a strong deactivating group, which would significantly reduce the reactivity of the pyrazole ring towards further electrophilic attack. The available positions for substitution would be C3 and C5. The directing effect of the existing substituents would influence the regioselectivity of any potential electrophilic substitution.

Despite these general principles, there is no published research on the electrophilic substitution reactions of This compound . Therefore, no specific information exists on whether this compound can undergo reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, nor on the regiochemical outcomes of such transformations. nih.govmasterorganicchemistry.comyoutube.com

Intermolecular and Intramolecular Cyclization Pathways

The propanedial moiety in This compound contains two aldehyde functional groups, which are reactive and can participate in a variety of cyclization reactions. These could, in principle, include both intermolecular and intramolecular pathways.

Intramolecularly, the aldehyde groups could potentially react with each other or with the pyrazole ring, although the latter is less likely without specific activation. Intermolecularly, the dialdehyde could react with a variety of dinucleophiles to form new heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyridazines, while reaction with β-dicarbonyl compounds or their equivalents could yield various carbocyclic or heterocyclic structures.

A thorough search of the chemical literature did not yield any studies on the cyclization reactions involving This compound . Therefore, no specific cyclization pathways, reaction conditions, or resulting products have been documented for this compound.

Regioselectivity and Stereoselectivity in Reactions of this compound

As there is no published research on the chemical reactions of This compound , there is a complete absence of data regarding the regioselectivity or stereoselectivity of any of its potential transformations.

Applications of 2 4 Nitropyrazol 1 Yl Propanedial As a Key Synthetic Building Block

Precursor for the Synthesis of Novel Complex Heterocyclic Systems

The inherent reactivity of the 1,3-dicarbonyl unit within 2-(4-Nitropyrazol-1-yl)propanedial makes it an ideal candidate for the synthesis of a diverse array of heterocyclic compounds. The two carbonyl groups can react with a variety of binucleophiles to form new rings, while the nitropyrazole moiety can influence the reactivity and properties of the resulting molecules.

Design and Synthesis of Polycyclic Pyrazole (B372694) Derivatives

The construction of polycyclic systems containing a pyrazole ring is a significant area of research due to the interesting pharmacological and electronic properties of these compounds. This compound could serve as a valuable precursor for the synthesis of fused pyrazole derivatives. For instance, condensation reactions with various dinucleophiles could lead to the formation of pyrazolo-fused systems.

One potential synthetic route could involve the reaction of this compound with hydrazines. Depending on the reaction conditions and the substituents on the hydrazine (B178648), this could lead to the formation of pyrazolo[3,4-d]pyridazines or other related polycyclic structures. Similarly, reaction with hydroxylamine (B1172632) could yield pyrazolo[3,4-d]isoxazoles.

The reaction of 3,5-diamino-4-nitropyrazole with asymmetrical β-dicarbonyl compounds has been shown to produce polysubstituted pyrazolo[1,5-a]pyrimidines. scispace.comosi.lv This suggests that the propanedial (B3416024) unit of this compound could react with suitable amino-substituted heterocycles to generate novel fused systems. For example, condensation with 3-aminopyrazole (B16455) could potentially yield a pyrazolo[1,5-a]pyrazolo[4,3-e]pyrimidine core.

While direct experimental evidence for these transformations with this compound is not yet prevalent in the literature, the known reactivity of related systems provides a strong basis for these synthetic explorations. The following table outlines potential polycyclic pyrazole derivatives that could be synthesized from this building block.

Table 1: Potential Polycyclic Pyrazole Derivatives from this compound

| Reactant | Potential Polycyclic System |

| Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazine |

| Phenylhydrazine | 1-Phenylpyrazolo[3,4-d]pyridazine |

| Hydroxylamine | Pyrazolo[3,4-d]isoxazole |

| 3-Aminopyrazole | Pyrazolo[1,5-a]pyrazolo[4,3-e]pyrimidine |

| 2-Aminopyridine | Pyrazolo[1,5-a]pyrido[2,3-e]pyrimidine |

Construction of Spiro- and Bridged Systems Incorporating the Pyrazole Moiety

Spirocyclic and bridged heterocyclic systems are of significant interest due to their unique three-dimensional structures, which can impart novel biological activities. The propanedial functionality of this compound offers a potential entry point for the synthesis of such complex architectures.

The synthesis of spiro compounds often involves the reaction of a cyclic ketone with a dinucleophile. While this compound is acyclic, its two carbonyl groups could potentially participate in reactions that lead to spiro-fused products. For example, a multi-step sequence involving an initial condensation followed by an intramolecular cyclization could be envisioned.

The construction of bridged systems typically requires bifunctional molecules that can span across a ring system. While the direct application of this compound in forming bridged systems is less straightforward, its reactive handles could be modified to introduce functionalities suitable for subsequent bridging reactions.

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The presence of both a nucleophilic pyrazole ring (at the unsubstituted nitrogen) and electrophilic carbonyl groups in this compound suggests its potential as a versatile component in novel MCRs.

Development of Novel MCRs Utilizing the Reactive Sites of Propanedial and Nitropyrazole

The development of new MCRs is a continuous endeavor in organic synthesis. This compound could be a key player in designing novel MCRs. For instance, a one-pot reaction involving an amine, an isocyanide, and this compound could potentially lead to highly substituted, complex heterocyclic structures through a Ugi-type reaction, where the propanedial acts as the carbonyl component.

Furthermore, the acidic N-H of the pyrazole ring could participate in reactions, expanding the scope of possible MCRs. The nitropyrazole moiety itself can act as a directing group or a site for further functionalization in the products of these MCRs.

Synthesis of Diversely Substituted Molecules through MCRs

The true power of MCRs lies in their ability to generate libraries of diverse molecules by simply varying the starting components. By employing this compound in established or newly developed MCRs, a wide range of diversely substituted molecules could be accessed. For example, in a Biginelli-type reaction, this compound could react with an aldehyde and urea (B33335) or thiourea (B124793) to produce pyrimidine-containing pyrazoles. The variability of the aldehyde component would allow for the introduction of a wide range of substituents.

The following table illustrates the potential for generating molecular diversity using this compound in a hypothetical MCR.

Table 2: Hypothetical MCR for Diverse Synthesis using this compound

| Component A | Component B | Component C (this compound) | Potential Product Class |

| Aromatic Aldehyde | Urea | This compound | Dihydropyrimidinone-fused Pyrazoles |

| Aliphatic Aldehyde | Thiourea | This compound | Dihydropyrimidinethione-fused Pyrazoles |

| Isocyanide | Amine | This compound | Highly Substituted Amide Derivatives |

Development of New Synthetic Methodologies

Beyond its direct use in the synthesis of specific heterocyclic systems, this compound has the potential to drive the development of entirely new synthetic methodologies. The unique combination of a nitrated pyrazole and a propanedial moiety could enable novel transformations that are not possible with simpler substrates.

For example, the electron-withdrawing nature of the nitropyrazole ring could activate the propanedial unit towards reactions with weak nucleophiles. This could lead to the development of new C-C and C-N bond-forming reactions under mild conditions. Furthermore, the pyrazole ring itself can be a site for further reactions, such as N-alkylation or metal-catalyzed cross-coupling, after the initial transformation of the propanedial moiety. This would allow for a sequential functionalization strategy, leading to highly complex and diverse molecular scaffolds.

Utilizing the Compound as a Ligand in Catalysis

A thorough review of current scientific literature does not provide specific examples of this compound being actively used as a ligand in catalytic processes. Nonetheless, its molecular structure contains the necessary components that are characteristic of effective catalytic ligands.

The pyrazole ring, with its two adjacent nitrogen atoms, is a well-established motif in coordination chemistry and can form stable complexes with a wide range of metal centers. nih.govbeilstein-journals.org These nitrogen atoms act as Lewis bases, capable of donating their lone pair of electrons to a metal ion, thereby forming a coordination bond. The presence of the electron-withdrawing nitro group on the pyrazole ring would modulate the electron density on the nitrogen atoms, which in turn could fine-tune the electronic properties of a resulting metal complex. This modulation is a critical aspect in the design of catalysts, as it can influence the reactivity and selectivity of the catalytic center. nih.govmdpi.com

Furthermore, the dialdehyde (B1249045) functionality could be chemically modified to create multidentate ligands. For instance, the aldehyde groups could be converted into imines (via condensation with primary amines) or alcohols (via reduction), which could also act as coordinating sites. This would allow the compound to function as a bidentate or even a polydentate ligand, potentially forming a chelate ring with a metal center. The formation of such chelates often leads to more stable and selective catalysts. nih.gov

Table 1: Potential Coordination Sites of this compound for Catalysis

| Functional Group | Potential Role in Ligand Formation |

| Pyrazole Nitrogens | Primary coordination sites for metal binding. |

| Nitro Group | Electron-withdrawing group to modulate the electronic properties of the metal center. |

| Propanedial Group | Can be functionalized to create additional binding sites for multidentate coordination. |

While no specific catalytic data for this compound exists, the principles of catalyst design suggest it could be a candidate for reactions where ligand electronics play a key role.

Exploration of its Potential in Template-Directed Synthesis

Template-directed synthesis is a powerful strategy for constructing complex molecular architectures that would be difficult to access through traditional methods. nih.govrsc.org This approach uses a molecular template to pre-organize reactants into a specific spatial arrangement, thereby facilitating a desired chemical reaction. nih.gov

There are no specific documented instances of this compound being used in template-directed synthesis. However, its structure possesses features that suggest it could be a viable candidate for such applications. The two aldehyde groups of the propanedial moiety are capable of participating in reversible reactions, such as imine or acetal (B89532) formation. This reversible covalent bond formation is a key principle in many template-directed strategies, allowing for error correction and the formation of the most thermodynamically stable product. nih.govresearchgate.net

The compound could, in theory, act as a building block that is organized by a template molecule containing, for example, two amine groups. The reaction between the dialdehyde and the diamine template would lead to a macrocyclic structure through the formation of di-imine linkages. The rigidity and defined geometry of the nitropyrazole ring would influence the conformation of the resulting macrocycle.

Alternatively, the entire molecule could itself act as a template. The defined stereoelectronic properties of the nitropyrazole ring could create a specific binding pocket or surface that directs the assembly of other molecules. The principles of template synthesis are broad, and with the right complementary reactants, this compound could be used to direct the formation of unique supramolecular or interlocked structures. nih.govillinois.edu

Table 2: Theoretical Roles of this compound in Template-Directed Synthesis

| Role of Compound | Interacting Functional Groups | Potential Outcome |

| Building Block | Propanedial aldehydes reacting with a template's functional groups (e.g., amines). | Formation of a specific, pre-organized assembly or macrocycle. |

| Template | Nitropyrazole ring and dialdehyde moiety creating a defined binding site. | Directing the spatial arrangement of other reactive molecules. |

While these applications are speculative, they are founded on the established principles of template-directed synthesis and the known reactivity of the compound's functional groups. Further research would be required to validate these potential applications.

Future Directions and Advanced Research Perspectives for 2 4 Nitropyrazol 1 Yl Propanedial

Exploration of Asymmetric Synthesis and Chiral Derivatization

The propanedial (B3416024) fragment of 2-(4-nitropyrazol-1-yl)propanedial contains a stereocenter, making the development of asymmetric synthetic routes a paramount objective. The selective synthesis of a single enantiomer is crucial, as different stereoisomers can exhibit distinct biological activities and material properties. Future research will likely focus on several key strategies to achieve enantiopure or enantioenriched forms of the title compound and its derivatives.

Catalytic asymmetric synthesis represents a highly efficient and desirable approach. ucd.ie This can involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction that forms the chiral center. For instance, chiral ligands coordinated to transition metals can create a chiral environment that directs the formation of one enantiomer over the other. beilstein-journals.org Similarly, small organic molecules, known as organocatalysts, can be designed to promote stereoselective reactions under mild conditions. mdpi.com The development of such catalytic systems for the synthesis of chiral pyrazole-containing compounds is an active area of research. ucd.iemdpi.com

Another promising avenue is the use of chiral auxiliaries. In this methodology, a chiral molecule is temporarily attached to the starting material, guiding the stereoselective formation of the desired product. After the key stereocenter-forming step, the auxiliary can be cleaved to yield the enantiomerically pure target molecule. Furthermore, biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative for producing chiral compounds. magtech.com.cn The asymmetric bioreduction of precursor ketones is a well-established method for synthesizing optically active alcohols, a strategy that could be adapted for precursors of this compound. magtech.com.cn

Once enantiomerically pure forms of the compound are obtained, chiral derivatization will be essential for determining their absolute configuration. Techniques such as the formation of diastereomeric derivatives with a chiral derivatizing agent, followed by analysis using methods like NMR spectroscopy or X-ray crystallography, will be critical. mdpi.com

Development of Greener Synthetic Pathways and Sustainable Chemistry Principles

The synthesis of this compound and its derivatives presents an opportunity to implement the principles of green chemistry, aiming to reduce environmental impact and enhance safety. researchgate.net A primary focus will be on improving atom economy, which seeks to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Future research should explore the use of alternative and more environmentally benign solvents to replace traditional volatile organic compounds. Water, supercritical fluids, or bio-based solvents are attractive options. Additionally, the development of catalyst systems that can be easily recovered and reused will be crucial for making synthetic processes more sustainable and cost-effective.

Furthermore, replacing hazardous reagents with safer alternatives is a fundamental goal. For example, research into solid-state nitrating agents or electrochemical nitration methods could provide a safer alternative to traditional nitration procedures, which often employ strong acids and produce significant waste.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing syntheses with high atom economy to minimize byproducts. |

| Safer Solvents & Auxiliaries | Utilizing water, supercritical CO2, or biodegradable solvents. |

| Energy Efficiency | Employing catalysis to lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyrazole (B372694) or propanedial moiety. |

| Catalysis | Developing recyclable catalysts to reduce waste and improve efficiency. |

Advanced Spectroscopic Studies Under Non-Standard Conditions

To gain a deeper understanding of the structure, dynamics, and reactivity of this compound, advanced spectroscopic studies under non-standard conditions are essential. Techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) and solid-state NMR (ssNMR) can provide invaluable insights that are not accessible under standard solution-state conditions.

VT-NMR spectroscopy can be employed to study dynamic processes, such as conformational changes or tautomeric equilibria, that may be occurring in the molecule. By recording NMR spectra at different temperatures, it is possible to "freeze out" certain conformations or measure the energy barriers associated with these dynamic processes. This information is crucial for understanding the molecule's behavior in different environments.

Solid-state NMR, on the other hand, provides detailed information about the structure and packing of the molecule in the crystalline state. This is particularly important for understanding its physical properties, such as polymorphism and stability. ssNMR can reveal details about intermolecular interactions, which play a key role in determining the bulk properties of the material. Advanced NMR techniques, such as those that allow for rapid data acquisition or the measurement of long relaxation times, will be particularly useful. dss.go.th

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound with flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing. Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, especially when dealing with potentially energetic or unstable intermediates. epa.gov

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and starting materials, accelerating the optimization of the synthetic route. This high-throughput approach can significantly reduce the time and resources required for process development. The combination of flow chemistry and automation can enable the on-demand synthesis of this compound and its derivatives, facilitating their rapid evaluation in various applications. Merck & Co., Inc. has demonstrated the benefits of continuous processing for pharmaceutical manufacturing, including reduced energy consumption and a smaller facility footprint. epa.gov

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and potential for higher yields and purity. |

| Automated Synthesis | High-throughput screening of reaction parameters, rapid optimization of synthetic routes, and efficient library generation of derivatives. |

| Hybrid Flow-Batch Processes | Combining the benefits of both flow and batch processing for specific synthetic steps. epa.gov |

Synergistic Experimental and Computational Research for Deeper Mechanistic Understanding

A powerful approach to advancing the chemistry of this compound lies in the synergy between experimental and computational research. Computational chemistry, particularly using methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of the molecule. researchgate.net

Theoretical calculations can be used to predict the outcomes of reactions, elucidate reaction mechanisms, and understand the factors that control selectivity. For example, computational studies can help in the design of new catalysts for asymmetric synthesis by modeling the transition states of the catalyzed reaction. They can also be used to predict the spectroscopic properties of the molecule, aiding in the interpretation of experimental data.

The combination of experimental results with computational predictions creates a powerful feedback loop. Experimental findings can be used to validate and refine computational models, while theoretical insights can guide the design of new experiments. This integrated approach will be instrumental in unraveling the complex chemistry of nitrated pyrazoles and accelerating the development of new materials and applications based on the this compound scaffold. researchgate.netresearchgate.net

Q & A

Basic Question: What experimental design strategies are optimal for synthesizing 2-(4-Nitropyrazol-1-yl)propanedial with high purity?

Methodological Answer:

To optimize synthesis, employ Design of Experiments (DoE) principles, such as factorial or orthogonal arrays, to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, a 2^3 factorial design can test interactions between temperature (60–100°C), reaction time (12–24 hrs), and nitro-group activation methods. Statistical analysis (ANOVA) identifies significant factors affecting yield and purity. Pre-experimental screening via computational tools (e.g., COSMO-RS for solvent selection) minimizes trial runs . Post-synthesis, validate purity via HPLC or NMR, correlating results with parameter settings to refine conditions.

Basic Question: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Combine multi-spectral analysis :

- X-ray crystallography (for solid-state structure determination) .

- UV-Vis and FTIR spectroscopy to assess electronic transitions and functional groups (e.g., nitro group vibrations at ~1520 cm⁻¹).

- DFT calculations (e.g., Gaussian or ORCA software) to model molecular orbitals and predict reactivity. Cross-validate experimental and computational data to resolve ambiguities, such as tautomeric forms of the pyrazole ring.

Advanced Question: What theoretical frameworks explain the reactivity of this compound in nitration or alkylation reactions?

Methodological Answer: